molecular formula C13H29NO B13320515 (3-Methoxypropyl)(nonan-2-yl)amine

(3-Methoxypropyl)(nonan-2-yl)amine

Katalognummer: B13320515
Molekulargewicht: 215.38 g/mol
InChI-Schlüssel: VSKLEDBALYOEHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Methoxypropyl)(nonan-2-yl)amine is an organic compound with the molecular formula C13H29NO. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to carbon atoms. This compound is used primarily in research and industrial applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxypropyl)(nonan-2-yl)amine typically involves the reaction of 3-methoxypropylamine with nonan-2-one under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amine bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under high pressure and temperature to increase yield. The process is optimized to ensure high purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(3-Methoxypropyl)(nonan-2-yl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines .

Wissenschaftliche Forschungsanwendungen

(3-Methoxypropyl)(nonan-2-yl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (3-Methoxypropyl)(nonan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve binding to active sites on proteins and altering their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3-Methoxypropyl)(nonan-2-yl)amine is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its combination of a methoxy group and a nonan-2-yl chain makes it particularly useful in certain synthetic and industrial applications .

Eigenschaften

Molekularformel

C13H29NO

Molekulargewicht

215.38 g/mol

IUPAC-Name

N-(3-methoxypropyl)nonan-2-amine

InChI

InChI=1S/C13H29NO/c1-4-5-6-7-8-10-13(2)14-11-9-12-15-3/h13-14H,4-12H2,1-3H3

InChI-Schlüssel

VSKLEDBALYOEHW-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC(C)NCCCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.